N-(6-Cyclopropoxy-5-methylcyclohexa-2,4-dienyl)methanesulfonamide
Description
N-(6-Cyclopropoxy-5-methylcyclohexa-2,4-dienyl)methanesulfonamide is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.325 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a methanesulfonamide group attached to a cyclohexa-2,4-dienyl ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Properties
Molecular Formula |
C11H17NO3S |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
N-(6-cyclopropyloxy-5-methylcyclohexa-2,4-dien-1-yl)methanesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-8-4-3-5-10(12-16(2,13)14)11(8)15-9-6-7-9/h3-5,9-12H,6-7H2,1-2H3 |
InChI Key |
ANQNWTPMQXLLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(6-Cyclopropoxy-5-methylcyclohexa-2,4-dienyl)methanesulfonamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
N-(6-Cyclopropoxy-5-methylcyclohexa-2,4-dienyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets. Industrially, it is used in the production of various chemicals and materials due to its unique reactivity and stability .
Mechanism of Action
The mechanism of action of N-(6-Cyclopropoxy-5-methylcyclohexa-2,4-dienyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The cyclopropoxy group and methanesulfonamide group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(6-Cyclopropoxy-5-methylcyclohexa-2,4-dienyl)methanesulfonamide can be compared with other similar compounds, such as N-(6-Cyclopropyloxy-2-methylcyclohexa-2,4-dien-1-yl)methanesulfonamide . These compounds share similar structural features but differ in the position and nature of substituents on the cyclohexa-2,4-dienyl ring. The unique combination of the cyclopropoxy and methanesulfonamide groups in this compound contributes to its distinct chemical properties and applications.
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